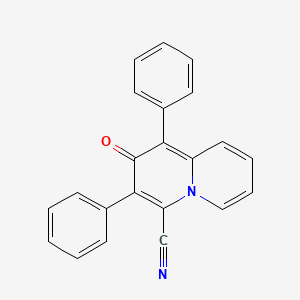
2H-Quinolizine-4-carbonitrile, 2-oxo-1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Quinolizine-4-carbonitrile, 2-oxo-1,3-diphenyl- is a heterocyclic compound that belongs to the quinolizine family. This compound is characterized by its unique structure, which includes a quinolizine core with a carbonitrile group at the 4-position and two phenyl groups at the 1 and 3 positions. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-4-carbonitrile, 2-oxo-1,3-diphenyl- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-hydroxy-2(1H)-quinolinones with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst such as pyridine 2,6-bis-(5′,5′-diphenyloxazoline) (PYBOX-DIPH)/Zn(OTf)2 complex, along with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane, can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Quinolizine-4-carbonitrile, 2-oxo-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine-2,4-dione derivatives, while reduction can produce amine-substituted quinolizines.
Scientific Research Applications
2H-Quinolizine-4-carbonitrile, 2-oxo-1,3-diphenyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its chemical reactivity is useful in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Quinolizine-4-carbonitrile, 2-oxo-1,3-diphenyl- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dione: Shares a similar quinolizine core but with different functional groups.
2-Hydroxyquinoline: Another quinolizine derivative with a hydroxyl group at the 2-position.
4-Hydroxy-2-quinolinone: Contains a hydroxyl group at the 4-position and a quinolinone core.
Uniqueness
2H-Quinolizine-4-carbonitrile, 2-oxo-1,3-diphenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62599-58-0 |
|---|---|
Molecular Formula |
C22H14N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-oxo-1,3-diphenylquinolizine-4-carbonitrile |
InChI |
InChI=1S/C22H14N2O/c23-15-19-21(17-11-5-2-6-12-17)22(25)20(16-9-3-1-4-10-16)18-13-7-8-14-24(18)19/h1-14H |
InChI Key |
SRSQPSLYYCBVPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=C(C2=O)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















